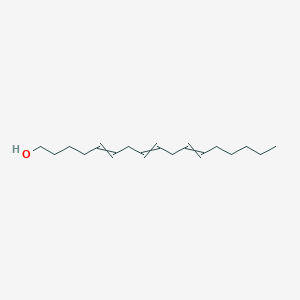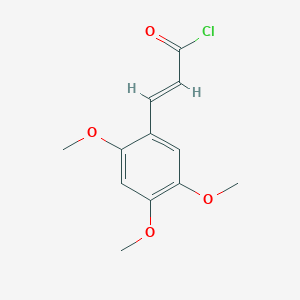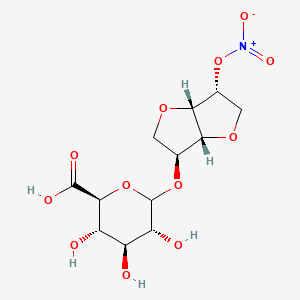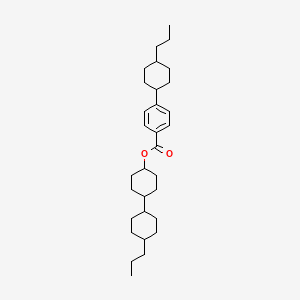
trans,trans-4'-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate: is a complex organic compound known for its unique structural properties It is characterized by the presence of bicyclohexyl and cyclohexyl groups, which contribute to its stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the bicyclohexyl and cyclohexyl precursors, followed by their coupling to form the final product. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as toluene and dichloromethane. The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance efficiency and consistency. Safety measures are crucial to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, with specific temperatures, pressures, and pH levels to optimize the reaction rates and yields. Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying membrane dynamics and protein-lipid interactions.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s unique structure allows it to modulate biological pathways and influence cellular processes. For example, it may bind to specific receptors and alter their activity, leading to changes in signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- trans,trans-4-(3,4-Difluorophenyl)-4’-propylbicyclohexyl
Uniqueness
Compared to similar compounds, trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzo
Propriétés
Numéro CAS |
86603-66-9 |
|---|---|
Formule moléculaire |
C31H48O2 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
[4-(4-propylcyclohexyl)cyclohexyl] 4-(4-propylcyclohexyl)benzoate |
InChI |
InChI=1S/C31H48O2/c1-3-5-23-7-11-25(12-8-23)27-15-17-29(18-16-27)31(32)33-30-21-19-28(20-22-30)26-13-9-24(6-4-2)10-14-26/h15-18,23-26,28,30H,3-14,19-22H2,1-2H3 |
Clé InChI |
DHCXQHKQRVGHAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)C4CCC(CC4)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


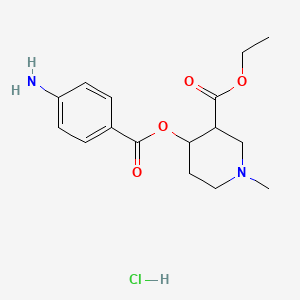
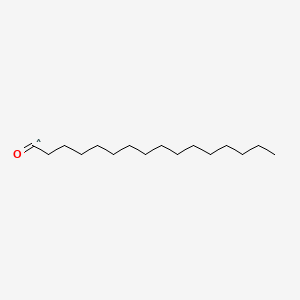
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
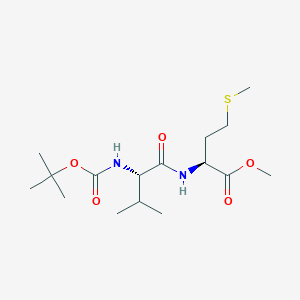

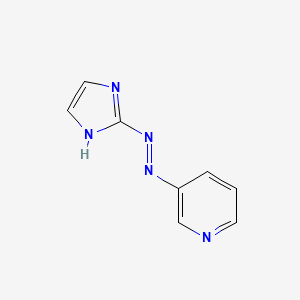
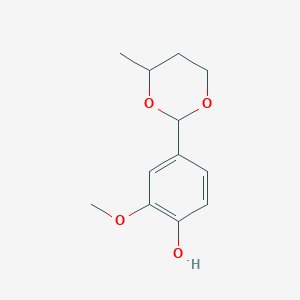
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
